molecular formula C15H19ClN2O2 B2635159 N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide CAS No. 2411309-37-8

N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide

Cat. No.: B2635159
CAS No.: 2411309-37-8
M. Wt: 294.78
InChI Key: ZJHGPTRWDIKCQZ-UHFFFAOYSA-N
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Description

N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further linked to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Scientific Research Applications

N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide
  • N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide is unique due to its specific structural features, including the presence of both a benzoyl group and a chloroacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-10-14(19)17-11-12-6-8-18(9-7-12)15(20)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHGPTRWDIKCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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